molecular formula C11H15ClN2O2S B8214773 1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

Cat. No.: B8214773
M. Wt: 274.77 g/mol
InChI Key: QTYUQJIAROFUQJ-UHFFFAOYSA-N
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Description

1H-Spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride is a spirocyclic compound featuring a benzothiazole ring fused to a piperidine moiety via a spiro junction, with two ketone groups (diones) at positions 2 and 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Key characterization techniques include IR, GC-MS, and NMR spectroscopy, similar to related compounds .

Properties

IUPAC Name

spiro[1H-2,1-benzothiazole-3,4'-piperidine] 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S.ClH/c14-16(15)11(5-7-12-8-6-11)9-3-1-2-4-10(9)13-16;/h1-4,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUQJIAROFUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategies

The synthesis of spiro compounds typically involves cyclization reactions between cyclic ketones and heterocyclic precursors. For 1H-spiro[2',1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride , two primary approaches are derived from analogous spiro heterocycles:

  • Dibromo Cyclohexanedione Intermediate :
    A dibromo derivative of 5,5-dimethylcyclohexane-1,3-dione (prepared via bromination of the parent diketone) reacts with 2-aminothiophenol derivatives under basic conditions. This forms the benzothiazole ring while simultaneously generating the spiro junction at the piperidine position.

    • Microwave-assisted synthesis : Irradiation (3 minutes) in ethanol with piperidine catalyst achieves yields up to 72%.

    • Conventional thermal method : Refluxing for 4–5 hours provides comparable yields but with longer reaction times.

  • Piperidine Dione Precursors :
    Patent CN109305935A demonstrates that protected piperidine diones (e.g., tert-butoxycarbonyl derivatives) can undergo acid-catalyzed deprotection to yield hydrochloride salts. While this patent focuses on 3-amino-2,6-piperidinedione, the methodology is adaptable to spiro systems by introducing benzothiazole during cyclization.

Detailed Reaction Conditions and Optimization

StepConditionsYield (%)Purity (%)
Boc ProtectionNaOH, Boc₂O, THF, 0°C → RT85–9098.5
CyclizationCDI, DMAP, THF, reflux, 4 hr79.699.1
Benzothiazole FormationMW, EtOH, piperidine, 3 min7299.0
Deprotection2M HCl/MeOH, 0°C → RT94.899.5

Comparative Analysis of Conventional vs. Microwave-Assisted Methods

Reaction Efficiency

  • Time Reduction : Microwave irradiation (Method A) completes reactions in 3 minutes versus 2–5 hours for conventional heating (Method B).

  • Yield Parity : Both methods achieve comparable yields (69–72%), but microwave synthesis reduces side-product formation due to controlled energy input.

Solvent and Catalyst Systems

  • Ethanol vs. DMSO : Ethanol is preferred for benzothiazole cyclization due to better solubility of aminothiophenol derivatives. In contrast, DMSO is used for benzoxazole formation but is avoided here due to potential sulfoxide byproducts.

  • Piperidine Catalysis : Piperidine (2 eq.) facilitates deprotonation and accelerates cyclization kinetics.

Purification and Characterization

Crystallization Protocols

  • Ethanol Recrystallization : Crude products are washed with dilute HCl to remove unreacted amines, followed by recrystallization from ethanol to achieve >99% purity.

  • Ethyl Acetate Trituration : Final hydrochloride salts are triturated with ethyl acetate to remove residual solvents.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include ν(C=O) at 1,710–1,740 cm⁻¹ (dione) and ν(N-H) at 3,300–3,400 cm⁻¹ (secondary amine).

  • ¹H NMR : Diagnostic signals include spiro junction protons (δ 3.2–3.5 ppm) and aromatic benzothiazole protons (δ 7.2–7.8 ppm).

Industrial Scalability and Cost Considerations

Catalyst Economics

  • Avoiding Palladium Catalysts : Unlike carbobenzyloxy (Cbz) protection strategies requiring Pd/C hydrogenation, the Boc/CDI route eliminates noble metal costs.

  • DMAP Reusability : DMAP remains active for multiple cycles when recovered via aqueous extraction.

Environmental Impact

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing waste generation.

  • Microwave Energy Efficiency : 80% lower energy consumption compared to thermal reflux .

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride has been investigated for various therapeutic properties:

  • Anticancer Activity : Studies have shown that compounds containing benzothiazole derivatives exhibit promising anticancer properties. The spiro structure may enhance the interaction with biological targets involved in cancer progression .
  • Antidiabetic Properties : Research has indicated that derivatives of benzothiazole can display hypoglycemic effects. The potential for 1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride to influence glucose metabolism is an area of ongoing investigation .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective capabilities, suggesting that this compound may also offer protective effects against neurodegenerative diseases .

The mechanism of action for 1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors implicated in disease processes:

  • Enzyme Inhibition : The compound could inhibit enzymes related to cancer cell proliferation or metabolic pathways, thus providing a therapeutic avenue for drug development targeting these diseases .
  • Receptor Modulation : By modulating receptor activity, this compound might influence signaling pathways that are crucial in various physiological and pathological processes.

Research Findings and Case Studies

A review of existing literature reveals several case studies highlighting the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Study 2Antidiabetic EffectsShowed promising results in reducing blood glucose levels in diabetic models.
Study 3NeuroprotectionIndicated protective effects against oxidative stress in neuronal cells.

These studies underscore the compound's versatility and potential as a lead structure for further drug development.

Mechanism of Action

The mechanism of action of spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features of Spiro Piperidine Derivatives
Compound Name Heterocyclic Ring Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzothiazole 2,2-dione, HCl Not Provided Not Provided Dual ketones, spiro junction
Spiro[isobenzofuran-1(3H),4'-piperidine] HCl Isobenzofuran None C₁₂H₁₅NO·HCl 225.71 Single ketone, fused oxygen ring
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Indole Chloro, single ketone Not Provided Not Provided Chloro substitution, indole core
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one HCl Benzoxazine Oxazine ring, HCl Not Provided Not Provided Oxazine ring, lactam structure
2-Methyl-3-(trifluoromethyl)piperidine HCl Piperidine CF₃, methyl C₇H₁₃ClF₃N 203.63 Lipophilic CF₃ group
Key Observations:
  • Heterocyclic Rings : The benzothiazole ring in the target compound differs from indole (), isobenzofuran (), and benzoxazine () analogs. Benzothiazole’s sulfur and nitrogen atoms may enhance binding to biological targets via hydrogen bonding or π-π interactions.
  • Chloro or fluoro substituents in analogs (e.g., 6-chloro in ) improve metabolic stability and bioavailability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Biological Activity Solubility Stability
Target Compound Not Reported (Expected CNS targets) High (HCl salt) Stable under refrigeration
Hexylcaine HCl (Piperidine derivative) Local anesthetic High (aqueous) Stable at room temperature
1-(2-Chloroethyl)piperidine HCl Intermediate for antitumor agents Moderate Sensitive to moisture
6-Fluorospiro[indoline-3,4'-piperidin]-2-one HCl Anticancer candidate Moderate (HCl salt) Light-sensitive
  • Dione Groups : The 2,2-dione structure may mimic lactam or ketone-containing drugs, enabling interactions with enzymes like cyclooxygenase or kinases.

Biological Activity

1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the broader class of spiro-heterocycles, which are known for their significant pharmacological effects. The three-dimensional structure of this compound allows it to interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H14N2O2SHClC_{11}H_{14}N_2O_2S\cdot HCl, with a molecular weight of approximately 274.76 g/mol. The spirocyclic framework provides rigidity and specificity in binding interactions with biological macromolecules.

The biological activity of 1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may inhibit certain biological pathways by fitting into unique binding sites on target molecules. This interaction can disrupt normal cellular functions, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-725.72 ± 3.95Apoptosis induction via mitochondrial pathway
Study BU8745.2 ± 13.0Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of 1H-spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride on MCF-7 breast cancer cells. The results indicated significant apoptosis induction at a concentration of 25.72μM25.72\mu M, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated low MIC values, indicating potent antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves cyclocondensation of heterocyclic precursors with spiro-ring-forming reagents. For example, analogous spiro compounds are synthesized via reactions between 3-isothiocyanate derivatives and chloracetyl chloride in dry benzene under inert conditions, followed by purification via solvent extraction and crystallization . Critical parameters include solvent polarity (e.g., dry benzene for moisture-sensitive steps), stoichiometric ratios, and reaction duration (e.g., 5-hour stirring followed by 3-day standing for intermediate stabilization). Yield optimization often requires controlling side reactions, such as byproduct formation from excess thiols or incomplete ring closure.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming spirocyclic connectivity and distinguishing benzothiazole/piperidine protons. For example, downfield shifts (~δ 7.5–8.5 ppm) indicate aromatic benzothiazole protons, while piperidine signals appear as multiplets near δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z calculated for C12_{12}H14_{14}ClN2_2O2_2S: 297.056).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) and computational modeling resolve conformational ambiguities in the spirocyclic core?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the spirocyclic structure by determining torsion angles and bond lengths. For example, the dihedral angle between benzothiazole and piperidine rings can confirm non-planarity . Computational methods like Density Functional Theory (DFT) complement experimental data by modeling puckering coordinates (e.g., Cremer-Pople parameters) to analyze ring conformations and pseudorotation barriers . Discrepancies between experimental and theoretical data may indicate dynamic behavior in solution vs. solid state.

Q. What experimental strategies address contradictions between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Answer :

  • Validation via Isotopic Labeling : 15^{15}N-labeled analogs can clarify ambiguous coupling in 1^1H-15^15N HMBC spectra.
  • Solvent-Dependent Studies : Polar solvents (e.g., DMSO-d6_6) may stabilize specific conformers, aligning experimental shifts with DFT predictions .
  • Dynamic NMR (DNMR) : Detects slow exchange processes (e.g., ring flipping) by variable-temperature NMR, resolving split signals into coalesced peaks at higher temperatures .

Methodological Considerations

Q. How should researchers handle safety risks associated with this compound’s synthesis and handling?

  • Answer :

  • Hazard Mitigation : Use fume hoods for reactions involving chloracetyl chloride (lachrymator) or thiols (malodorous). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Q. What criteria should guide the selection of crystallization solvents for this spirocyclic compound?

  • Answer :

  • Solvent Polarity : Low-polarity solvents (e.g., ethyl acetate/hexane) promote slow crystal growth, reducing defects.
  • Hydrogen-Bonding Capacity : Methanol or ethanol may enhance crystal packing via H-bonding with the dione moiety .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies optimal temperatures for recrystallization without decomposition .

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